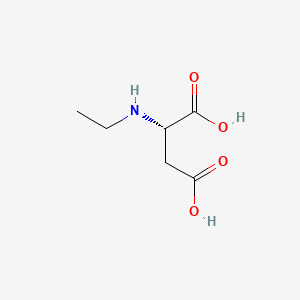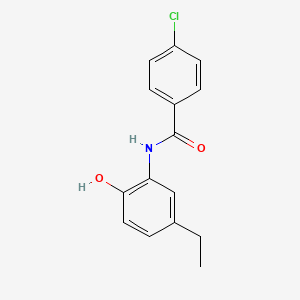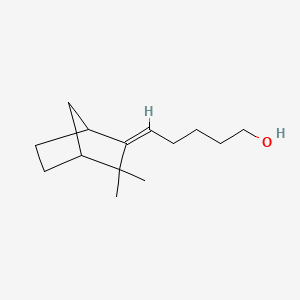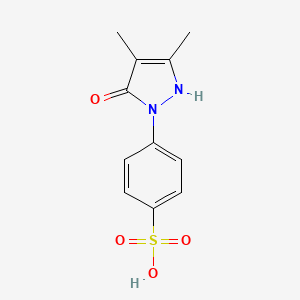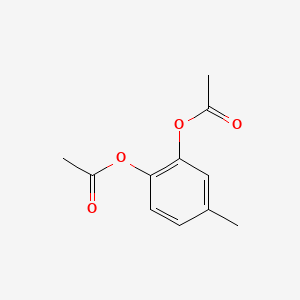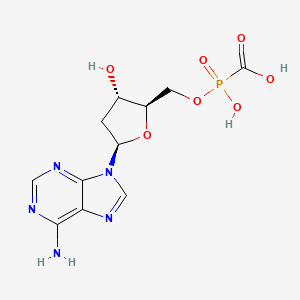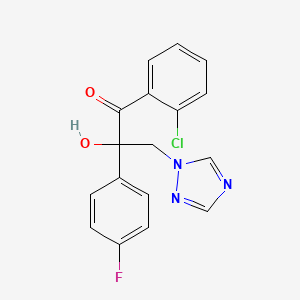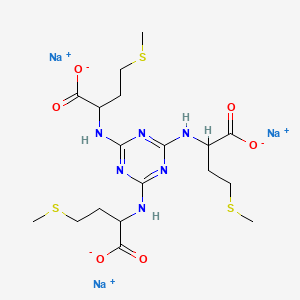
Trisodium N,N',N''-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is a chemical compound with the molecular formula C18H27N6Na3O6S3. It is known for its applications in various fields, including water treatment, heavy metal ion removal, and as a reagent in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 1,3,5-triazine-2,4,6-trithiol with sodium methionate in the presence of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium chloride (NaCl) and sulfuryl chloride (SO2Cl2) .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol compounds .
Aplicaciones Científicas De Investigación
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chelating agent for removing heavy metals from biological samples.
Medicine: It is explored for its potential in drug development and as a detoxifying agent.
Industry: It is widely used in water treatment processes to remove heavy metal ions from wastewater
Mecanismo De Acción
The mechanism of action of Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) involves its ability to form stable complexes with heavy metal ions. This chelation process effectively removes the metal ions from solutions, making it useful in water treatment and detoxification applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Similar in structure and used for heavy metal ion removal.
Trithiocyanuric acid trisodium salt: Another compound with similar chelating properties.
Uniqueness
Trisodium N,N’,N’'-1,3,5-triazine-2,4,6-triyl(tris-DL-methionate) is unique due to its high efficiency in chelating a wide range of heavy metal ions and its relatively low toxicity compared to other heavy metal removal agents .
Propiedades
Número CAS |
93805-91-5 |
|---|---|
Fórmula molecular |
C18H27N6Na3O6S3 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
trisodium;2-[[4,6-bis[(1-carboxylato-3-methylsulfanylpropyl)amino]-1,3,5-triazin-2-yl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C18H30N6O6S3.3Na/c1-31-7-4-10(13(25)26)19-16-22-17(20-11(14(27)28)5-8-32-2)24-18(23-16)21-12(15(29)30)6-9-33-3;;;/h10-12H,4-9H2,1-3H3,(H,25,26)(H,27,28)(H,29,30)(H3,19,20,21,22,23,24);;;/q;3*+1/p-3 |
Clave InChI |
ZIAVAIYUTFFKAY-UHFFFAOYSA-K |
SMILES canónico |
CSCCC(C(=O)[O-])NC1=NC(=NC(=N1)NC(CCSC)C(=O)[O-])NC(CCSC)C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


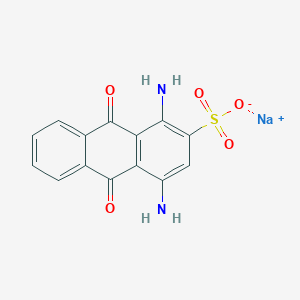

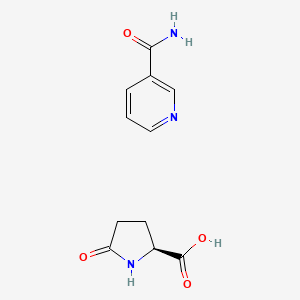

![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
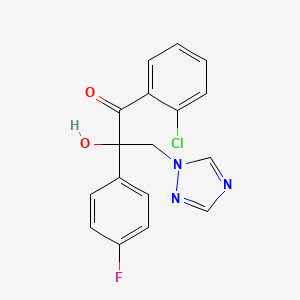
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
